molecular formula C13H11ClO2 B1281766 4-(Benzyloxy)-3-chlorophenol CAS No. 86902-27-4

4-(Benzyloxy)-3-chlorophenol

Cat. No. B1281766
CAS RN: 86902-27-4
M. Wt: 234.68 g/mol
InChI Key: PQBMHARERZHVJP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chlorophenol is a chemical compound that is part of a broader class of chlorophenols, which are known for their various applications in organic synthesis and potential biological activities. While the specific compound 4-(Benzyloxy)-3-chlorophenol is not directly synthesized or analyzed in the provided papers, related chlorophenol compounds and their derivatives are extensively studied, providing insights into the chemical behavior and properties that could be extrapolated to 4-(Benzyloxy)-3-chlorophenol.

Synthesis Analysis

The synthesis of chlorophenol derivatives often involves multi-step reactions, including cycloadditions, oxidations, and coupling reactions. For instance, a chlorophenyl-containing compound was synthesized via 1,3-dipolar cycloaddition and characterized using various spectroscopic techniques . Another derivative was obtained through a one-pot multi-component coupling reaction . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 4-(Benzyloxy)-3-chlorophenol.

Molecular Structure Analysis

The molecular structure of chlorophenol derivatives is typically confirmed using X-ray diffraction techniques. Spectroscopic methods such as FT-IR, NMR, and UV-Vis are also employed to characterize the compounds . Quantum chemical calculations, such as DFT, are used to predict and compare molecular geometric parameters, which are crucial for understanding the molecular structure of 4-(Benzyloxy)-3-chlorophenol.

Chemical Reactions Analysis

Chlorophenol derivatives exhibit reactivity towards various nucleophiles, as demonstrated by the Michael-type nucleophilic addition reactions of a benzo[b]thiophene sulfoxide derivative . The photochemical reactivity of chlorophenols has also been studied, showing the formation of various photoproducts and indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenol derivatives are influenced by their molecular structure. Theoretical studies, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties, provide insights into the reactivity and potential applications of these compounds . The corrosion inhibition properties of a pyrrole derivative containing a chlorophenyl group suggest potential industrial applications . Additionally, the photoreactivity of 4-chlorophenol in different media has been explored, revealing the influence of environmental factors on its chemical behavior .

Scientific Research Applications

  • Degradation and Mineralization Studies :

    • Sharma, Mukhopadhyay, and Murthy (2012) studied the degradation/mineralization of 4-chlorophenol using organic oxidants combined with UV irradiation. They utilized HPLC and GC–MS analyses for this purpose (Sharma, Mukhopadhyay, & Murthy, 2012).
  • Advanced Oxidation Processes :

    • Bokare and Choi (2011) investigated the oxidative degradation of aqueous organic pollutants using 4-chlorophenol as a model substrate. Their study focused on a Cr(III)/Cr(VI) redox cycle to generate HO(•) radicals, effective in a wide pH range (Bokare & Choi, 2011).
  • Photocatalytic Degradation :

    • Yue et al. (2002) explored the photocatalytic degradation of 4-chlorophenol using silica-immobilized polyoxometalates under near-UV light. They analyzed the process by measuring Cl- and CO2 concentrations and examining reaction intermediates (Yue et al., 2002).
  • Electrochemical Oxidation :

    • Coteiro and Andrade (2007) studied the electrochemical degradation of 4-chlorophenol using binary oxides electrodes. They analyzed the degradation by HPLC and total organic carbon analyses (Coteiro & Andrade, 2007).
  • Photochemical Reactions :

    • Oudjehani and Boule (1992) investigated the photochemistry of 4-chlorophenol in aqueous solutions, examining the formation of various photoproducts and proposing mechanisms for these reactions (Oudjehani & Boule, 1992).
  • Adsorption Studies :

    • Altarawneh et al. (2008) conducted a study on the interaction between chlorophenol molecules and copper surfaces using density functional theory, providing insights into the catalyzed formation of dioxin compounds (Altarawneh et al., 2008).
  • Biodegradation Pathway Analysis :

    • Cho et al. (2017) aimed to clarify the initial biodegradation pathway of 4-chlorophenol by a monooxygenase from Arthrobacter chlorophenolicus A6, analyzing the transformation of 4-chlorophenol to various compounds (Cho et al., 2017).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

3-chloro-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBMHARERZHVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528122
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-chlorophenol

CAS RN

86902-27-4
Record name 4-(Benzyloxy)-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-3-chlorobenzaldehyde (4 g, 16.2 mmol) in CH2Cl2 (65 mL), m-CPBA (3.63 g, 77% max, 21.05 mmol) was added and stirred at RT for 5 days. The mixture was washed with a Na2S2O3 solution, then NaHCO3 (sat), and evaporated. The residue was suspended in MeOH (150 mL), NaOMe (0.5 M in MeOH, 60 mL) was added and the mixture was stirred for 1 h. The mixture was concentrated, and the residue was dissolved in water, and extracted with Et2O/EtOAc. The aqueous layer was acidified, and extracted with EtOAc. The combined organic portions were dried with Na2SO4, filtered and evaporated. The mixture was purified by column chromatography using CH2Cl2 as the eluent to yield an off-white solid. MS(MH+)=NA; Calc'd 361.09 for C22H16ClNO2.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PJ Machin, DN Hurst, RM Bradshaw… - Journal of medicinal …, 1983 - ACS Publications
A series of 4-substituted phenoxypropanolamines was prepared and examined for/3-adrenoceptor activity. Some of thecompounds, especially the [4-[2-[[2-(4-fluorophenyl) ethyl] oxy] …
Number of citations: 27 pubs.acs.org
MH Potashman, J Bready, A Coxon… - Journal of medicinal …, 2007 - ACS Publications
Inhibition of the VEGF signaling pathway has become a valuable approach in the treatment of cancers. Guided by X-ray crystallography and molecular modeling, a series of 2-…
Number of citations: 171 pubs.acs.org

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